1-(Naphthalen-2-yl)piperazine

5-HT2A receptor partial agonism drug discrimination

Research on arylpiperazine SAR is confounded by isomer-specific pharmacology: 1-naphthylpiperazine (1-NP) acts as a 5-HT2 antagonist, while 2-NP is a validated 5-HT2A partial agonist. Ensure experimental validity with the correct scaffold. - 5-HT2A partial agonism (DOM-like stimulus effects in vivo) - Low 5-HT1A affinity (Ki = 2.88 μM) - ideal SAR baseline control - Sigma-1 receptor affinity (pKi = 6.26) - cLogP 2.64 - CNS penetration benchmark

Molecular Formula C14H16N2
Molecular Weight 212.29 g/mol
CAS No. 57536-91-1
Cat. No. B1302256
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Naphthalen-2-yl)piperazine
CAS57536-91-1
Molecular FormulaC14H16N2
Molecular Weight212.29 g/mol
Structural Identifiers
SMILESC1CN(CCN1)C2=CC3=CC=CC=C3C=C2
InChIInChI=1S/C14H16N2/c1-2-4-13-11-14(6-5-12(13)3-1)16-9-7-15-8-10-16/h1-6,11,15H,7-10H2
InChIKeyLWLBVIFUVSUSAY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(Naphthalen-2-yl)piperazine: Pharmacological & Physicochemical Profile


1-(Naphthalen-2-yl)piperazine (2-NP, 1-deazaquipazine), an arylpiperazine derivative, is a serotonin receptor modulator with reported affinity for 5-HT1, 5-HT2, and 5-HT3 subtypes [1]. It acts as a 5-HT2A receptor partial agonist, differentiating it from related compounds like 1-naphthylpiperazine (1-NP) [2]. The compound is also documented as a ligand for the sigma-1 receptor (SIGMAR1) [3]. Physicochemically, it is a solid with a calculated logP of approximately 2.6, indicating moderate lipophilicity [4].

1
5-HT2A partial agonist tool compound for serotonergic signaling studies
2
Sigma-1 receptor (SIGMAR1) ligand context for polypharmacology research
3
Moderate lipophilicity supports CNS penetration prediction in in vivo models

Procurement Risk: Identity & Purity of 1-(Naphthalen-2-yl)piperazine


Arylpiperazines as a class exhibit highly variable receptor binding profiles and intrinsic activities dependent on subtle structural modifications . While 1-(Naphthalen-2-yl)piperazine (2-NP) acts as a 5-HT2A partial agonist, its isomer 1-naphthylpiperazine (1-NP) demonstrates a distinct functional profile, acting as a 5-HT1 agonist with high affinity and antagonizing the stimulus effects of 5-HT2 agonists [1]. Furthermore, 1-NP derivatives have been developed as selective 5-HT1B antagonists, underscoring that the unsubstituted 2-naphthyl scaffold possesses unique pharmacological characteristics that are not transferable to 1-naphthyl or other arylpiperazine analogs . Procurement of a poorly characterized or impure batch risks confounding experimental outcomes, as minor impurities or incorrect isomers can drastically alter receptor engagement and functional readouts.

Target compound
2-Naphthylpiperazine (2-NP): 5-HT2A partial agonist profile; DOM-like stimulus effects
SIGMAR1 affinity documented (pKi 6.26); distinct polypharmacology
Common substitute / isomer
1-Naphthylpiperazine (1-NP): 5-HT2A antagonist profile; high 5-HT1A affinity
Functional profile may not transfer; isomer identity is critical for receptor engagement

Comparative Binding & Physicochemical Evidence for 1-(Naphthalen-2-yl)piperazine


5-HT2A Functional Selectivity vs. 1-Naphthylpiperazine

In drug discrimination studies, 1-(Naphthalen-2-yl)piperazine (2-NP) produced stimulus effects similar to the 5-HT2 agonist DOM, indicating 5-HT2 agonist properties. In contrast, the isomer 1-naphthylpiperazine (1-NP) did not produce DOM-like effects and instead antagonized them [1].

5-HT2A functional profile
Head-to-head
2-NP produces DOM-like stimulus effects (5-HT2 agonist); 1-NP antagonizes DOM effects
Functional divergence dictates agonist vs. antagonist pathway response
Rat drug discrimination assay context
5-HT2A receptor partial agonism drug discrimination

5-HT1A Affinity: Lower Binding vs. 1-Naphthylpiperazine

Binding affinity for the 5-HT1A receptor is significantly different between the two isomers. 2-NP has a reported Ki of 2.88 μM, while 1-NP exhibits high affinity with a Ki of 5 nM [1][2].

5-HT1A binding affinity
Head-to-head
576-fold lower affinity: Ki 2.88 μM (2-NP) vs 5 nM (1-NP)
Weak 5-HT1A binder; 5-HT1A-mediated effects unlikely at typical concentrations
Rat brain [³H]-8-OH-DPAT displacement
5-HT1A receptor radioligand binding Ki

Sigma-1 Receptor (SIGMAR1) Engagement Profile

1-(Naphthalen-2-yl)piperazine demonstrates measurable affinity for the sigma-1 receptor (SIGMAR1) with a pKi of 6.26 (Ki ≈ 550 nM) [1]. While 1-NP derivatives have been explored for 5-HT1B antagonism, data on sigma receptor engagement for 1-NP is not prominently reported, suggesting a potential difference in polypharmacology.

Sigma-1 receptor affinity
Class-level
pKi 6.26 (Ki ≈ 550 nM)
SIGMAR1 engagement may influence neuroplasticity endpoints
Data to verify; 1-NP sigma affinity not widely reported
sigma-1 receptor SIGMAR1 neuropharmacology

Lipophilicity (cLogP) and Blood-Brain Barrier Penetration

The calculated partition coefficient (cLogP) for 1-(Naphthalen-2-yl)piperazine is 2.64 [1]. This value falls within the optimal range for central nervous system (CNS) penetration (typically LogP 2-5) and is comparable to many CNS-active drugs.

Lipophilicity (cLogP)
Reported
cLogP = 2.64
Within optimal CNS range; supports CNS penetration prediction
In silico calculated property
cLogP lipophilicity blood-brain barrier

Research & Industrial Applications of 1-(Naphthalen-2-yl)piperazine


Pharmacological Tool for 5-HT2A Partial Agonism Studies

1-(Naphthalen-2-yl)piperazine (2-NP) is a validated tool compound for investigating 5-HT2A receptor partial agonism in vitro and in vivo, as demonstrated by its ability to produce DOM-like stimulus effects in drug discrimination assays [1]. This property is directly contrasted with 1-naphthylpiperazine (1-NP), which acts as a 5-HT2 antagonist, making 2-NP the preferred choice for studies requiring 5-HT2A activation.

Selectivity Profiling of Arylpiperazine Scaffolds

The marked difference in 5-HT1A binding affinity between 2-NP (Ki = 2.88 μM) and 1-NP (Ki = 5 nM) [1][2] makes 2-NP a critical reference compound for structure-activity relationship (SAR) studies. Researchers investigating the impact of naphthyl substitution position on receptor selectivity can use 2-NP to define the low-affinity baseline for the 2-position, informing the design of more selective ligands.

Sigma-1 Receptor (SIGMAR1) Probe Development

The documented affinity of 2-NP for SIGMAR1 (pKi = 6.26) [3] positions it as a starting scaffold for developing sigma-1 receptor ligands. In contrast to many simple arylpiperazines that lack this activity, 2-NP offers a unique polypharmacological profile that can be exploited in the design of multi-target directed ligands for CNS disorders.

CNS Drug Discovery and BBB Permeability Assessments

With a cLogP of 2.64 [4], 1-(Naphthalen-2-yl)piperazine exhibits physicochemical properties consistent with CNS penetration. It can serve as a control or reference compound in assays designed to measure blood-brain barrier permeability or in vivo CNS target engagement studies, where its moderate lipophilicity is a benchmark for related analogs.

Application
Selection Property
Validation Focus
5-HT2A partial agonism studies
5-HT2A functional agonist profile
Drug discrimination assay response
Arylpiperazine SAR profiling
5-HT1A affinity ratio vs. 1-NP
Binding assay interpretation
Sigma-1 receptor probe development
SIGMAR1 binding property
Polypharmacology context review
CNS drug discovery & BBB permeability
Lipophilicity (cLogP) range
CNS penetration prediction

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
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